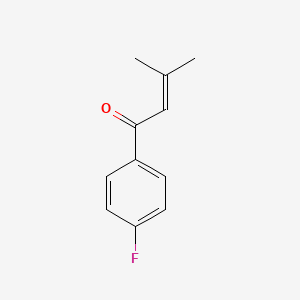

1-(4-Fluorophenyl)-3-methylbut-2-en-1-one

Description

Contextualization within α,β-Unsaturated Ketone Chemistry

The core functional group in 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one is an α,β-unsaturated ketone. This is a motif where a carbonyl group is conjugated with a carbon-carbon double bond. nih.gov This conjugation leads to a delocalization of pi-electrons across the O=C-C=C system, which significantly influences the molecule's reactivity. mdpi.com

Unlike simple ketones, α,β-unsaturated ketones have two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows them to undergo both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). rsc.org The type of addition that predominates depends on the nature of the nucleophile and the reaction conditions. This reactivity makes α,β-unsaturated ketones versatile building blocks in organic synthesis. nih.gov

Positioning of this compound within the Chalcone (B49325) Structural Class

Chalcones are a class of organic compounds that are biogenetically precursors of flavonoids and isoflavonoids. mdpi.com Structurally, they are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.net The general structure is 1,3-diaryl-2-propen-1-one.

While this compound does not strictly fit the 1,3-diaryl definition of a chalcone (as one of the "aryl" groups is a methyl group), it is often considered a chalcone analogue due to the presence of the core α,β-unsaturated keto-group attached to an aromatic ring. These analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net

Significance of Fluorine Substitution in the Aromatic Moiety in Chemical Research

The presence of a fluorine atom on the phenyl ring is a key feature of this compound. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its substitution can influence a molecule's:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the half-life of a compound in biological systems. mdpi.com

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. mdpi.com

Binding Affinity: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of a molecule to its biological target. mdpi.com

For these reasons, the incorporation of fluorine is a common strategy in the design of new pharmaceuticals and agrochemicals. chemazone.comresearchgate.net The biological activities of fluorinated chalcones, in particular, have been a subject of extensive research, with studies reporting anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov

Overview of Research Trajectories and Methodological Approaches for Related Compounds

The study of compounds like this compound typically follows several research trajectories, primarily focused on their synthesis and the evaluation of their potential applications.

Synthesis: The most common method for the synthesis of chalcones and their analogues is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. mdpi.com In the context of this compound, this would likely involve the reaction of 4-fluorobenzaldehyde (B137897) with 3-methyl-2-butanone (B44728). Various catalysts and reaction conditions, including microwave irradiation and the use of solid supports, have been developed to improve the efficiency and environmental friendliness of this reaction. researchgate.netnih.gov

Characterization: Once synthesized, the characterization of such compounds is crucial to confirm their structure and purity. The following analytical techniques are typically employed:

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl and carbon-carbon double bond. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the fragmentation pattern of the molecule. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample. |

Application-focused Research: Research into chalcone analogues is often driven by the search for new biologically active compounds. This involves screening the compounds for various activities, such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMUQNCYEDRADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 4 Fluorophenyl 3 Methylbut 2 En 1 One

Classic Synthetic Strategies Applicable to the 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one Framework

Traditional methods for the formation of α,β-unsaturated ketones remain highly relevant in modern synthesis. These approaches, including the Claisen-Schmidt condensation and olefination reactions, offer reliable pathways to the target molecule.

The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones and related enones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with another carbonyl compound, followed by dehydration to yield the α,β-unsaturated ketone.

For the synthesis of this compound, this would involve the reaction of 4-fluoroacetophenone with acetone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695) or methanol (B129727). The base deprotonates the α-carbon of acetone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluoroacetophenone. The subsequent aldol (B89426) addition product readily dehydrates under the reaction conditions to afford the more stable conjugated system of the target compound.

Olefination reactions provide an alternative and powerful strategy for the construction of the carbon-carbon double bond in this compound.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To synthesize the target molecule, 4-fluorobenzaldehyde (B137897) could be reacted with acetonyltriphenylphosphonium chloride in the presence of a strong base to generate the corresponding ylide in situ. This ylide would then react with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.eduyoutube.com A key advantage of the Wittig reaction is the unambiguous placement of the double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgalfa-chemistry.com This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. For the synthesis of this compound, 4-fluorobenzaldehyde would be treated with the carbanion generated from diethyl (2-oxopropyl)phosphonate. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. alfa-chemistry.com

| Olefination Reaction | Reactants | Key Reagent | Byproduct | Stereoselectivity |

| Wittig Reaction | 4-Fluorobenzaldehyde, Acetonyltriphenylphosphonium chloride | Phosphorus Ylide | Triphenylphosphine oxide | Generally less selective |

| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde, Diethyl (2-oxopropyl)phosphonate | Phosphonate Carbanion | Water-soluble phosphate | Predominantly (E)-alkene wikipedia.orgalfa-chemistry.com |

Advanced and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Solvent-free synthesis offers a significant green advantage by eliminating the need for volatile and often toxic organic solvents. The Claisen-Schmidt condensation, for example, can be effectively carried out under solvent-free conditions by grinding the reactants with a solid base catalyst. researchgate.netresearchgate.net This technique, known as mechanochemistry, can lead to higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture. The synthesis of chalcones, including those structurally similar to this compound, has been successfully achieved using microwave-assisted Claisen-Schmidt condensation, often under solvent-free conditions, leading to high yields and cleaner reactions. bohrium.comscielo.org.bo

| Green Synthesis Method | Key Feature | Typical Reaction Time | Advantages |

| Solvent-Free (Mechanochemistry) | Grinding reactants with a solid catalyst | Minutes to hours | Reduced waste, simpler work-up, often higher yields researchgate.net |

| Microwave-Assisted (MAOS) | Use of microwave irradiation for heating | Minutes | Drastically reduced reaction times, increased yields, cleaner reactions bohrium.comscielo.org.bo |

The use of catalysts is central to many modern synthetic strategies, offering pathways to increased efficiency, selectivity, and sustainability.

Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation and recycling of the catalyst. For the synthesis of chalcones, a variety of solid acid and base catalysts have been explored. These include materials like zeolites, clays, and supported metal oxides. The use of heterogeneous catalysts in solvent-free or microwave-assisted reactions further enhances the green credentials of the synthesis. For example, the use of a reusable heterogeneous catalyst has been shown to be effective in the solvent-free Claisen-Schmidt condensation for the synthesis of biologically active chalcones. scispace.com

Homogeneous catalysts , which are in the same phase as the reactants, often offer higher activity and selectivity. In the context of synthesizing α,β-unsaturated ketones, various transition metal complexes can be employed. While specific examples for this compound are scarce, homogeneous catalysts are widely used in related transformations such as cross-coupling and carbonylation reactions that could potentially be adapted for its synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route can be significantly improved by systematically optimizing the reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

In catalytic approaches, the nature of the catalyst, its loading, and the reaction temperature are critical factors. For instance, in a study on the synthesis of dihydrobenzofuran neolignans, optimization of the oxidant, solvent, and reaction time led to a significant improvement in both conversion and selectivity. scielo.br While directly applicable data for this compound is limited, the principles of reaction optimization remain the same. A systematic approach, often employing design of experiments (DoE), can be used to identify the optimal set of conditions that maximize the yield and selectivity for the desired product while minimizing waste and energy consumption.

A hypothetical optimization study for the Claisen-Schmidt synthesis could involve screening different bases and solvents, as illustrated in the table below.

| Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| NaOH | Ethanol | 25 | 65 |

| KOH | Methanol | 25 | 70 |

| NaOH | Ethanol | 50 | 75 |

| KOH | Methanol | 50 | 80 |

| Solid NaOH | Solvent-free (grinding) | 25 | 85 |

This systematic approach allows for the identification of the most efficient and selective conditions for the synthesis of this compound.

Stereoselective Synthesis of Isomers of this compound

The synthesis of specific isomers of this compound, an α,β-unsaturated ketone, requires methodologies that can control the geometry of the carbon-carbon double bond, leading to either the (E)- or (Z)-isomer. While standard Claisen-Schmidt condensation reactions often yield the thermodynamically more stable (E)-isomer, achieving high stereoselectivity or accessing the less stable (Z)-isomer typically involves alternative synthetic strategies. nih.govresearchgate.net

Control of (E)/(Z) Isomerism:

Standard base-catalyzed aldol condensation (Claisen-Schmidt reaction) between 4-fluoroacetophenone and 3-methyl-2-butanone (B44728) is a common route for synthesizing chalcone-like structures. These conditions generally favor the formation of the (E)-isomer, which is typically more stable due to reduced steric hindrance. nih.govmdpi.com For instance, the synthesis of analogous fluorinated chalcones via Claisen-Schmidt condensation has been shown to produce the (E)-isomer with excellent yield. researchgate.net

To achieve higher stereoselectivity or to synthesize the (Z)-isomer, other olefination reactions can be employed. The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for forming alkenes with controlled stereochemistry. The choice of ylide (stabilized or non-stabilized), solvent, and the presence of salts can influence the E/Z ratio of the product. For example, the reaction of substituted benzyltriphenylphosphonium (B107652) bromides with related α,β-unsaturated esters has been investigated to stereoselectively produce (Z)-isomers upon heating. rsc.org

Another approach involves Julia-Kocienski olefination, which has been successfully used in the stereoselective synthesis of conjugated fluoro enynes, demonstrating E-stereoselectivity under mild conditions mediated by bases like DBU or LHMDS. nih.gov Such methods could potentially be adapted for the synthesis of the target compound.

The table below summarizes potential strategies for controlling the stereochemical outcome.

| Method | Typical Reagents/Catalysts | Expected Predominant Isomer | Notes |

| Claisen-Schmidt Condensation | NaOH or KOH in ethanol | (E) | This is the most common method for chalcone (B49325) synthesis and generally yields the more stable trans-isomer. nih.govrasayanjournal.co.in |

| Wittig Reaction | Phosphonium ylides | (Z) or (E) | Stereoselectivity depends on the nature of the ylide; unstabilized ylides often favor the (Z)-isomer. |

| Horner-Wadsworth-Emmons | Phosphonate carbanions | (E) | This modification of the Wittig reaction typically provides excellent selectivity for the (E)-alkene. |

| Julia-Kocienski Olefination | Benzothiazolyl (BT) sulfones, DBU, LHMDS | (E) | Known to produce high yields with moderate to excellent E-stereoselectivity for related compounds. nih.gov |

Asymmetric Synthesis:

While this compound itself is achiral, subsequent reactions can introduce stereocenters. Asymmetric catalysis can be used to create chiral derivatives with high enantioselectivity. For example, asymmetric Michael addition of nucleophiles (like nitromethane) to the chalcone scaffold can be catalyzed by chiral organocatalysts, such as those derived from Cinchona alkaloids, to produce chiral products with enantiomeric excesses up to 99%. nih.gov Such strategies are key to producing specific enantiomers of derivatives for pharmacological studies.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of this compound and its synthetic intermediates is crucial for removing unreacted starting materials, catalysts, and byproducts. The primary techniques employed are recrystallization and column chromatography, with thin-layer chromatography (TLC) used for monitoring reaction progress and assessing purity. rasayanjournal.co.inbeilstein-journals.org

Recrystallization:

Recrystallization is a widely used technique for purifying solid chalcone derivatives. The crude product obtained from the reaction mixture is dissolved in a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. For fluorinated chalcones, ethanol is a commonly reported solvent for recrystallization. rasayanjournal.co.in In the synthesis of a structurally similar compound, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the crude solid was successfully recrystallized from acetone. nih.gov The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Chromatographic Methods:

Column chromatography is the most versatile method for the purification of both the final product and any non-crystalline intermediates.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the synthesis. It helps in identifying the number of components in a mixture and optimizing the solvent system for column chromatography. beilstein-journals.org For fluorinated chalcones, typical mobile phases consist of mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). rasayanjournal.co.inrsc.org

Silica (B1680970) Gel Column Chromatography: This is the standard preparative technique for isolating the target compound. A slurry of silica gel (typically 200-300 mesh) in a non-polar solvent is packed into a column. rsc.org The crude reaction mixture is then loaded onto the column and eluted with a suitable solvent system. The polarity of the eluent is gradually increased to separate the compounds based on their affinity for the stationary phase. doi.org

The following table details typical solvent systems used for the chromatographic purification of fluorinated α,β-unsaturated ketones and related compounds.

| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Application |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (ranging from 95:5 to 5:1) | Isolation of final products and intermediates. beilstein-journals.orgdoi.org |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 10:1) | Purification of fluorinated intermediates and final products. rsc.orgrsc.org |

| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether / Ethyl Acetate (5:5) | Monitoring reaction purity and progress. rasayanjournal.co.in |

| Thin-Layer Chromatography (TLC) | Silica Gel | n-Hexane / Ethyl Acetate (6:4) | Assessing purity of synthesized compounds. rasayanjournal.co.in |

After purification, the structure and purity of the final compound and its intermediates are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside physical characterization like melting point determination. researchgate.netrasayanjournal.co.in

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenyl 3 Methylbut 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a comprehensive structural assignment.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Stereochemical Information

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-fluorophenyl group are anticipated to appear as two multiplets or doublets of doublets in the downfield region (typically δ 7.0-8.2 ppm) due to coupling with each other and with the fluorine atom. The protons ortho to the carbonyl group will be more deshielded and appear at a lower field than the protons meta to it.

The vinylic proton on the α,β-unsaturated ketone system would likely appear as a singlet or a very finely split multiplet in the region of δ 6.5-7.0 ppm. The chemical shift is influenced by the electron-withdrawing effect of the carbonyl group and the substitution on the double bond.

The two methyl groups attached to the double bond are chemically non-equivalent and are expected to give rise to two distinct singlets in the upfield region of the spectrum, likely between δ 1.9 and 2.3 ppm. The stereochemistry of the double bond (E/Z isomerism) would influence the exact chemical shifts of these methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to C=O) | 8.0 - 8.2 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |

| Aromatic H (meta to C=O) | 7.1 - 7.3 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |

| Vinylic H | 6.7 - 6.9 | s | - |

| Methyl H (cis to C=O) | 2.1 - 2.3 | s | - |

| Methyl H (trans to C=O) | 1.9 - 2.1 | s | - |

¹³C NMR Spectral Analysis: Identification of Carbon Environments

The ¹³C NMR spectrum will provide information on the different carbon environments within this compound. The carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 185-195 ppm. The carbons of the 4-fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The aromatic carbons will appear in the δ 115-168 ppm region. The carbon atoms of the α,β-unsaturated system are expected between δ 120 and 160 ppm. The two methyl carbons will be observed in the upfield region, likely between δ 20 and 30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 188.0 - 192.0 |

| Aromatic C-F | 164.0 - 168.0 (d, ¹J(C-F) ≈ 250 Hz) |

| Aromatic C-C=O | 133.0 - 136.0 (d, ⁴J(C-F) ≈ 3 Hz) |

| Aromatic CH (ortho to C=O) | 130.0 - 132.0 (d, ³J(C-F) ≈ 9 Hz) |

| Aromatic CH (meta to C=O) | 115.0 - 117.0 (d, ²J(C-F) ≈ 22 Hz) |

| Vinylic C (β-carbon) | 155.0 - 160.0 |

| Vinylic C (α-carbon) | 122.0 - 126.0 |

| Methyl C (cis to C=O) | 27.0 - 30.0 |

| Methyl C (trans to C=O) | 20.0 - 23.0 |

¹⁹F NMR Spectroscopy for Characterization of the Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the ortho and meta protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbons in the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the ortho-protons of the phenyl ring to the carbonyl carbon, and from the vinylic and methyl protons to the carbons of the enone system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which would be useful in confirming the stereochemistry around the double bond by observing through-space interactions between the vinylic proton and the methyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is anticipated in the region of 1660-1685 cm⁻¹. The C=C double bond stretching vibration is expected to appear as a medium intensity band around 1610-1640 cm⁻¹. The aromatic C=C stretching vibrations will likely be observed as a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group typically gives a strong absorption in the 1150-1250 cm⁻¹ range. C-H stretching vibrations for the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (α,β-unsaturated ketone) | 1660 - 1685 | Strong |

| C=C Stretch (alkene) | 1610 - 1640 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₁₁H₁₁FO), the calculated molecular weight is approximately 178.08 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming this mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A prominent fragment would likely correspond to the 4-fluorobenzoyl cation [F-C₆H₄-CO]⁺ at m/z 123, resulting from cleavage of the bond between the carbonyl group and the enone system. Another significant fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 163. Further fragmentation of the 4-fluorobenzoyl cation could lead to the 4-fluorophenyl cation [F-C₆H₄]⁺ at m/z 95 after the loss of carbon monoxide (CO).

| Predicted m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₁H₁₁FO]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₈FO]⁺ | [M - CH₃]⁺ |

| 123 | [C₇H₄FO]⁺ | [F-C₆H₄-CO]⁺ |

| 95 | [C₆H₄F]⁺ | [F-C₆H₄]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₁H₁₁FO, the theoretical exact mass of the neutral molecule is 178.08 g/mol .

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, or as a sodium adduct, [M+Na]⁺. The calculated exact masses for these ions would be compared against the experimentally measured values. Confirmation is achieved when the measured mass is within a very narrow tolerance (typically < 5 ppm) of the calculated mass, unequivocally verifying the compound's elemental formula.

Table 1: Theoretical Exact Masses for HRMS Analysis

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₁₁H₁₁FO]⁺ | 178.07940 |

| [M+H]⁺ | [C₁₁H₁₂FO]⁺ | 179.08722 |

Elucidation of Fragmentation Pathways

In mass spectrometry, particularly under Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, molecules fragment in predictable ways based on their structure. The fragmentation pattern for this compound is expected to be dominated by cleavages at the weakest bonds and the formation of stable carbocations and neutral losses.

Key expected fragmentation pathways would include:

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the vinyl carbon would be expected to form a stable 4-fluorobenzoyl cation at m/z 123. This is often a prominent peak for aryl ketones.

Loss of Methyl Group: Fragmentation could occur via the loss of a methyl radical (•CH₃) from the isopropylidene moiety, leading to a fragment ion.

Cleavage adjacent to the Carbonyl Group: Scission of the bond between the 4-fluorophenyl ring and the carbonyl group could yield an ion at m/z 95 corresponding to the [C₆H₄F]⁺ fragment.

A detailed study would involve proposing structures for each major fragment ion observed in the spectrum and substantiating these proposals with high-resolution data and established fragmentation mechanisms for α,β-unsaturated ketones.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would reveal the precise molecular conformation, intermolecular interactions, and exact geometric parameters of this compound. As no published crystal structure is available, the following subsections describe the type of information that such an analysis would yield.

Analysis of Molecular Conformation in the Crystalline State

The conformation of the molecule in the solid state would be defined by the torsional angles between its constituent parts. Key conformational features would include the planarity of the α,β-unsaturated ketone system and the dihedral angle between the plane of the 4-fluorophenyl ring and the plane of the enone moiety. Chalcone-like structures often exhibit a twisted conformation, where steric hindrance prevents the entire molecule from being perfectly planar.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study would generate precise data tables of all bond lengths, bond angles, and torsional angles within the molecule. This data would confirm the expected hybridizations of the atoms (e.g., sp² for the aromatic and enone carbons) and reveal any structural distortions caused by steric strain or crystal packing forces. For instance, the C=O and C=C bond lengths of the enone system would be of particular interest to assess the degree of electronic conjugation.

Table 2: Representative Bond Lengths in Related Chalcone (B49325) Structures This table is illustrative and does not represent experimental data for the title compound.

| Bond | Typical Length (Å) |

|---|---|

| C=O | 1.22 - 1.25 |

| C=C (enone) | 1.33 - 1.36 |

| C-F | 1.34 - 1.37 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of this compound is characterized by its extensive chromophore: the 4-fluorobenzoyl group conjugated with a carbon-carbon double bond (an α,β-unsaturated ketone system). This conjugation gives rise to characteristic electronic transitions.

The spectrum is expected to show two main absorption bands:

An intense band at shorter wavelengths (typically 250-320 nm) attributed to a π → π transition. This transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital within the delocalized system that extends over the aromatic ring, the carbonyl group, and the alkene.

A weaker band at longer wavelengths (typically 300-360 nm) corresponding to an n → π transition. This involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to a π antibonding orbital. This transition is formally forbidden and thus has a much lower molar absorptivity (ε).

The presence of the fluorine atom on the phenyl ring is expected to have a minor auxochromic effect, potentially causing a slight shift in the absorption maxima compared to the unsubstituted analog. The exact position (λₘₐₓ) and intensity (ε) of these bands are dependent on the solvent used, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition.

Table 3: Expected UV-Vis Absorption Data This table is illustrative and based on data for structurally similar compounds.

| Transition | Expected λₘₐₓ Range (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | 250 - 320 | > 10,000 |

Computational and Theoretical Chemistry Studies of 1 4 Fluorophenyl 3 Methylbut 2 En 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of chalcone (B49325) derivatives due to its balance of accuracy and computational efficiency. nih.govmdpi.com Functionals such as B3LYP, combined with basis sets like 6-311G++(d,p) or 6-311++G(d,p), are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles. nih.govnih.gov For chalcone-like structures, DFT calculations can accurately predict the geometry of the α,β-unsaturated carbonyl system and the relative orientations of the aromatic rings. nih.gov The calculated geometric parameters are often in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.gov

Table 1: Representative Predicted Geometrical Parameters for a Chalcone Backbone using DFT Note: This data is illustrative for a typical chalcone framework and not specific to 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.34 Å |

| C-C Single Bond Length (linker) | ~1.47 Å |

| O=C-C Bond Angle | ~120° |

| C-C=C Bond Angle | ~122° |

| O-C-C-C Torsion Angle | Near 0° (s-cis) or 180° (s-trans) |

While DFT is prevalent, ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), offer alternative approaches for characterizing electronic structure. nih.govscispace.com These methods are derived directly from theoretical principles without the use of experimental data for parameterization. Although often more computationally demanding than DFT, they can provide a higher level of theoretical accuracy for properties like electron correlation energies, which is crucial for a precise description of the electronic structure. For chalcones, these methods can be used to validate the results obtained from DFT and to investigate phenomena where DFT might be less reliable. scispace.com

Molecular Orbital Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic and chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ajchem-a.commdpi.com For chalcone derivatives, the HOMO is typically localized over the cinnamoyl system and one of the phenyl rings, while the LUMO is distributed across the entire π-conjugated system. nih.govmdpi.com This distribution facilitates intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scielo.br These include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com A high electrophilicity index indicates a good electrophile, while high softness points to a reactive molecule. mdpi.com

Table 2: Representative Predicted Reactivity Descriptors for a Chalcone Derivative Note: This data is illustrative and not specific to this compound.

| Descriptor | Formula | Typical Calculated Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -6.5 eV |

| LUMO Energy (ELUMO) | - | ~ -2.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.4 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.2 eV |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | ~ 4.3 eV |

| Electrophilicity Index (ω) | μ2 / 2η | ~ 4.2 eV |

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis is crucial for understanding the behavior of flexible molecules like chalcones, which can adopt different spatial arrangements due to rotation around single bonds. nih.govufms.br Computational methods are used to explore the potential energy surface (PES) by systematically rotating key dihedral angles to identify stable conformers (local minima) and transition states. indexcopernicus.com

For chalcones, the most significant conformational flexibility arises from rotation around the single bonds connecting the phenyl rings to the enone linker. The planarity of the molecule is a key factor in its stability, as it allows for maximum overlap of π orbitals and electron delocalization. researchgate.net Theoretical calculations often identify the s-cis and s-trans conformations, referring to the arrangement around the C-C single bond of the enone moiety, as the most stable forms. nih.govufms.br Studies on various chalcones have shown that the s-cis conformation is often predominant, stabilized by hyperconjugative interactions. ufms.brresearchgate.net The energy difference between conformers can be small, suggesting that multiple conformations might co-exist at room temperature. scispace.com

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings and assign specific spectral features to molecular vibrations or electronic transitions.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are valuable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds. nih.gov

IR Frequencies: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.gov These theoretical vibrational spectra help in the assignment of experimental FT-IR bands. For chalcones, the characteristic stretching frequency of the carbonyl (C=O) group is a prominent feature that is well-reproduced by calculations.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations provide insight into the nature of electronic transitions, which for chalcones are typically π → π* transitions within the conjugated system. nih.gov

Table 3: Representative Predicted Spectroscopic Data for a Chalcone Derivative Note: This data is illustrative and not specific to this compound.

| Spectroscopic Property | Characteristic Feature | Typical Calculated Value |

|---|---|---|

| 13C NMR | Carbonyl Carbon (C=O) | ~190 ppm |

| IR Frequency | Carbonyl Stretch (νC=O) | ~1650 cm-1 |

| UV-Vis Absorption | λmax (π → π* transition) | ~320 nm |

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solution Conformations

While quantum chemical calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior in a more realistic environment, such as in an aqueous solution, over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and intermolecular interactions. pensoft.net

For a molecule like this compound, MD simulations can reveal how it interacts with solvent molecules and how its conformation fluctuates under physiological conditions. nih.gov This is particularly important for understanding how the molecule might bind to a biological target. mdpi.com By analyzing the trajectory from an MD simulation, researchers can assess the stability of different conformations, calculate the root mean square deviation (RMSD) to see how much the structure changes over time, and identify persistent hydrogen bonds or other interactions. pensoft.netnih.gov These simulations bridge the gap between static quantum mechanical models and the dynamic nature of molecules in solution. mdpi.com

Theoretical Studies of Molecular Interactions and Binding Mechanisms

Computational and theoretical chemistry provides powerful tools to investigate the interactions of small molecules like this compound with biological macromolecules at an atomic level. These in silico methods, including molecular docking, molecular dynamics simulations, and binding free energy calculations, offer insights into the potential binding modes, stability of interactions, and the thermodynamics of ligand-receptor binding. Such studies are crucial in rational drug design and in understanding the molecular basis of a compound's biological activity. While specific studies on this compound are not extensively documented in public literature, the methodologies are well-established and have been widely applied to structurally related compounds, such as other α,β-unsaturated ketones and chalcone derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In studies involving chalcone derivatives, which share the α,β-unsaturated ketone scaffold with this compound, molecular docking has been instrumental in elucidating their binding mechanisms with various protein targets. For instance, research on fluorinated chalcones has utilized docking to explore their binding within the active sites of enzymes like monoamine oxidase-B (MAO-B) and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net These studies often reveal that the carbonyl group and aromatic rings of the chalcone backbone are critical for forming interactions with amino acid residues in the binding pocket.

For example, in a study on chalcone derivatives as potential antimalarial agents, docking of (E)-1-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one into a target protein (PDB ID: 5JWA) showed significant hydrogen bond interactions with residues such as Ser48, Ser70, Thr435, Asp354, and Lys168. aip.org The calculated interaction energy provides a qualitative estimate of the binding affinity.

The following table illustrates typical results obtained from molecular docking studies of chalcone derivatives with a protein target.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| (E)-1-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | Antimalarial Protein (5JWA) | -32.50 | Ser48, Ser70, Thr435, Asp354, Lys168 | aip.org |

| (E)-3-(4-isopropylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | EGFR (1M17) | -7.60 | MET769, LEU694, ALA719, LYS721 | dergipark.org.tr |

This table presents illustrative data from studies on structurally similar compounds to demonstrate the typical outputs of molecular docking analyses.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur over time. Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other in a simulated physiological environment.

For fluorinated ketones and chalcones, MD simulations have been used to validate the stability of the interactions predicted by molecular docking. researchgate.netnih.gov Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations can confirm whether initial hydrogen bonds and other interactions are maintained throughout the simulation period.

A study on fluorinated chalcone and pyrazoline analogues as anticancer agents employed MD simulations to understand the stability of the compounds within the EGFR tyrosine kinase domain. researchgate.net The simulations showed that hydrogen bonding and van der Waals interactions contributed to the stability of the ligand-protein complex.

The table below provides an example of the kind of data derived from MD simulation studies.

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions | Reference |

| Fluorinated Chalcone Derivative - EGFR | 10+ | ~2.5 | Hydrogen bond with Met769 | researchgate.net |

| Trifluoromethyl Ketone - Carboxylesterase | 10 | ~2.0 | Alignment in hydrophobic gorge | nih.gov |

This table contains representative data from studies on structurally related compounds to illustrate the insights gained from molecular dynamics simulations.

Binding free energy calculations offer a more quantitative prediction of the binding affinity between a ligand and a receptor than molecular docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from the snapshots of an MD simulation.

The following table shows sample data from binding free energy calculations for chalcone-like compounds.

| Ligand-Protein Complex | ΔG_bind (kcal/mol) (MM/GBSA) | ΔE_vdw (kcal/mol) | ΔE_ele (kcal/mol) | Reference |

| Chalcone Derivative - Lipooxygenase | -50 to -70 | -45 to -60 | -15 to -30 | mdpi.com |

| Furan (B31954) Chalcones - InhA | -7.5 to -8.5 | Not specified | Not specified | researchgate.net |

This table presents example data from studies on structurally similar compounds to demonstrate the results of binding free energy calculations.

Reaction Mechanisms and Kinetics of 1 4 Fluorophenyl 3 Methylbut 2 En 1 One

Mechanistic Pathways of Nucleophilic Addition to the α,β-Unsaturated Ketone

Nucleophilic addition to α,β-unsaturated carbonyl compounds can proceed via two primary pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon of the alkene (1,4-addition or Michael addition). libretexts.org The regioselectivity of this attack is largely determined by the nature of the nucleophile, with hard nucleophiles favoring 1,2-addition and soft nucleophiles favoring 1,4-addition. libretexts.org

The Michael addition is a classic 1,4-conjugate addition reaction that involves the attack of a soft, resonance-stabilized nucleophile (the Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). fiu.edu For 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one, the reaction begins with the nucleophile attacking the electrophilic β-carbon. This attack pushes the π-electrons of the double bond to form a new bond between the α and carbonyl carbons, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of the enolate at the α-carbon yields the final 1,4-adduct.

The regioselectivity between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control. Reactions with strong, hard nucleophiles are typically irreversible and kinetically controlled, favoring the faster 1,2-addition. libretexts.org Conversely, reactions with weaker, soft nucleophiles are often reversible, allowing for thermodynamic control, which favors the more stable 1,4-adduct where the carbonyl group is retained. libretexts.orgrsc.org

| Nucleophile Type | Examples | Predominant Pathway | Product Type |

|---|---|---|---|

| Soft Nucleophiles (Michael Donors) | Enolates, Amines, Thiolates, Cyanide | 1,4-Conjugate Addition | Saturated Ketone Derivative |

| Hard Nucleophiles | Organolithium Reagents, Grignard Reagents | 1,2-Direct Addition | Allylic Alcohol Derivative |

| Borderline/Variable | Lithium Diorganocuprates (Gilman Reagents) | 1,4-Conjugate Addition | Saturated Ketone Derivative |

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are characterized as hard nucleophiles due to the high charge density on their carbanionic carbon. Consequently, their reactions with α,β-unsaturated ketones like this compound predominantly follow a 1,2-addition pathway. brainly.comdalalinstitute.com The nucleophile directly attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield an allylic alcohol. brainly.com

In contrast, lithium diorganocuprates (R₂CuLi), often called Gilman reagents, are considered soft nucleophiles. They exhibit a unique and synthetically valuable ability to selectively perform 1,4-conjugate addition to α,β-unsaturated ketones, even in cases where Grignard and organolithium reagents give 1,2-addition products. libretexts.org This makes Gilman reagents particularly useful for introducing alkyl or aryl groups at the β-position of the target compound. libretexts.org

Cycloaddition Reactions Involving the Alkene Moiety (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient alkene moiety in this compound can participate in cycloaddition reactions, acting as the 2π-electron component.

Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, this compound serves as the dienophile. The reaction rate is enhanced by the presence of the electron-withdrawing carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.com For the reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com

1,3-Dipolar Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. mdpi.com The alkene in this compound can react with various 1,3-dipoles such as azides (to form triazolines), nitrile imines (to form pyrazoles), or nitrones (to form isoxazolidines). acs.orgresearchgate.netresearchgate.net These reactions are valuable for synthesizing complex heterocyclic structures. frontiersin.org

Reduction and Oxidation Chemistry of the Carbonyl and Olefinic Linkages

Reduction: The selective reduction of either the C=C double bond or the C=O carbonyl group is a key transformation.

Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the chemoselective 1,2-reduction of enones, minimizing competing 1,4-reduction. acs.org

Olefin Reduction (1,4-Reduction): Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) typically reduces both the alkene and the carbonyl group. However, selective reduction of the C=C double bond to yield the corresponding saturated ketone can be achieved through transfer hydrogenation or by using specific catalytic systems, such as those based on copper or manganese hydride complexes. rsc.orgorganic-chemistry.orgacs.org

Oxidation: The primary oxidation reaction for the olefinic linkage is epoxidation.

Epoxidation: The electron-deficient double bond of α,β-unsaturated ketones can be epoxidized. A common method involves nucleophilic attack by a hydroperoxide anion, often generated from hydrogen peroxide under basic conditions. tandfonline.com This reaction proceeds via a Michael-type addition of the hydroperoxide, followed by intramolecular ring closure to form the α,β-epoxy ketone. acs.org

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), but the regiochemical outcome is controlled by the competing directing effects of the two substituents: the fluorine atom and the acyl group. libretexts.org

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance. However, it is also deactivating due to its strong inductive electron-withdrawing effect. libretexts.org

Acyl Group (-COR): The 3-methylbut-2-en-1-one substituent is a powerful deactivating group and a meta-director due to both inductive and resonance electron withdrawal.

In a competition between these two groups, the directing effects must be considered. The acyl group strongly deactivates the entire ring, making EAS reactions more difficult than for benzene (B151609) itself. The fluorine directs incoming electrophiles to the ortho and para positions relative to itself (positions 2 and 4). The acyl group directs to the meta positions (positions 3 and 5). The most likely positions for substitution would be those that are ortho to the fluorine and meta to the acyl group (positions 3 and 5). Therefore, electrophilic attack is predicted to occur primarily at position 3 (and its equivalent, position 5) on the aromatic ring.

Kinetic Studies of Key Reactions and Determination of Rate Laws

Nucleophilic Addition: The rate of nucleophilic addition to α,β-unsaturated ketones typically follows a second-order rate law, being first order in both the ketone and the nucleophile. numberanalytics.comrsc.org

Rate = k[Ketone][Nucleophile] The rate constant, k, is influenced by the steric and electronic properties of both reactants. Electron-withdrawing groups on the ketone, such as the fluorophenyl group, generally increase the reaction rate by enhancing the electrophilicity of the β-carbon and carbonyl carbon. masterorganicchemistry.com

Cycloaddition Reactions: The Diels-Alder reaction is also typically a second-order process.

Rate = k[Diene][Dienophile] The rate is highly dependent on the electronic nature of the reactants. The electron-withdrawing character of the acyl group in this compound makes it a more reactive dienophile, leading to a larger rate constant. masterorganicchemistry.com

Oxidation/Reduction: The kinetics of these reactions vary widely depending on the specific reagents and mechanisms. For instance, atmospheric oxidation initiated by OH radicals has been studied for various α,β-unsaturated ketones, with rate coefficients determined using relative rate methods. copernicus.org These studies provide a framework for estimating the atmospheric lifetime and reaction pathways of such compounds. copernicus.org

| Reaction Type | General Rate Law | Factors Influencing Rate Constant (k) |

|---|---|---|

| Michael Addition | Rate = k[Ketone][Nucleophile] | Nucleophile softness, steric hindrance, solvent, electrophilicity of β-carbon |

| Grignard/Organolithium Addition | Rate = k[Ketone][Organometallic] | Nucleophile hardness, steric hindrance at carbonyl, solvent |

| Diels-Alder Reaction | Rate = k[Diene][Dienophile] | Electronic character of diene and dienophile (HOMO-LUMO gap), temperature, catalyst |

| Epoxidation (with H₂O₂) | Rate = k[Ketone][H₂O₂][Base] | Basicity of catalyst, solvent, temperature |

Influence of the Fluorine Atom on Reaction Rates and Selectivity

The presence of a fluorine atom at the para-position of the phenyl ring in this compound exerts a notable influence on the compound's reactivity through a combination of inductive and resonance effects. Understanding these electronic effects is crucial for predicting the rates and outcomes of its reactions.

Electronic Effects of the Fluorine Substituent:

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire π-system, making both the carbonyl carbon and the β-carbon more electrophilic. Concurrently, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity.

Influence on Reaction Rates:

The rate of nucleophilic addition reactions is directly related to the electrophilicity of the reaction centers. The electron-withdrawing nature of the para-fluoro substituent is anticipated to increase the rates of both 1,2- and 1,4-additions.

Michael (1,4-) Addition: For soft nucleophiles, which preferentially attack the β-carbon, the rate of reaction is expected to be accelerated. The fluorine atom's inductive withdrawal of electron density makes the β-carbon more electron-deficient and thus more susceptible to attack. Studies on the Michael addition of thiols to chalcones have shown that the reaction rate is sensitive to the electronic nature of the substituents on the chalcone (B49325). nih.gov

Direct (1,2-) Addition: For hard nucleophiles, which tend to attack the carbonyl carbon, a similar rate enhancement is predicted. The increased partial positive charge on the carbonyl carbon due to the -I effect of fluorine will favor this pathway.

The table below provides a qualitative comparison of the expected reaction rates for this compound relative to its unsubstituted and methoxy-substituted (electron-donating group) counterparts in nucleophilic addition reactions.

| Substituent at para-position | Electronic Effect | Expected Relative Rate of Nucleophilic Addition |

| -F (Fluorine) | Strong -I, Weak +R | Increased |

| -H (Hydrogen) | Neutral | Baseline |

| -OCH₃ (Methoxy) | Weak -I, Strong +R | Decreased |

This table is illustrative and based on established principles of physical organic chemistry.

Influence on Reaction Selectivity:

The regioselectivity of nucleophilic attack (1,2- vs. 1,4-addition) is a delicate balance determined by the nature of the nucleophile (hard vs. soft), the substrate, and the reaction conditions. The fluorine atom can influence this selectivity.

The electron-donating methoxy (B1213986) group in chalcones has been observed to favor 1,4-addition by making the carbonyl carbon less electrophilic. cas.cn Conversely, the strong electron-withdrawing inductive effect of the fluorine atom in this compound would render the carbonyl carbon more electrophilic, potentially increasing the propensity for 1,2-addition, especially with harder nucleophiles. However, the simultaneous increase in the electrophilicity of the β-carbon means that for soft nucleophiles, 1,4-addition will remain a favorable and likely accelerated pathway.

Furthermore, in the context of synthesis, such as the Claisen-Schmidt condensation used to prepare fluorinated chalcones, the choice of solvent is critical to selectivity. The use of protic solvents like methanol (B129727) in the presence of a strong base can lead to a competing nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by the solvent's conjugate base (e.g., methoxide). ebyu.edu.tr The use of aprotic solvents like THF can suppress this side reaction and yield the desired fluorinated chalcone with high selectivity. ebyu.edu.tr

Derivatization Strategies and Analogue Synthesis Based on the 1 4 Fluorophenyl 3 Methylbut 2 En 1 One Scaffold

Chemical Transformations of the Ketone Functionality

The carbonyl group is one of the most reactive sites in the molecule, readily undergoing nucleophilic addition reactions. This allows for its conversion into a range of other functional groups, including imines, hydrazones, oximes, and alcohols.

Formation of Imines, Hydrazones, and Oximes

The reaction of the ketone with primary amines, hydrazine (B178648) derivatives, and hydroxylamine (B1172632) provides access to C=N double bond systems. These condensation reactions typically proceed under acidic catalysis and involve the removal of water to drive the equilibrium toward the product. operachem.comnih.gov

Imines (Schiff Bases): Condensation of 1-(4-fluorophenyl)-3-methylbut-2-en-1-one with a primary amine (R-NH₂) in the presence of an acid catalyst yields the corresponding imine. organic-chemistry.orgmasterorganicchemistry.com The reaction's reversibility necessitates the removal of the water byproduct, often accomplished using a Dean-Stark apparatus or dehydrating agents like molecular sieves. operachem.com

Hydrazones: Treatment of the ketone with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) in an alcoholic solvent like ethanol (B145695) leads to the formation of hydrazones. mdpi.com These reactions are often rapid and are used for the characterization and derivatization of carbonyl compounds.

Oximes: The ketone can be converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl). orgsyn.org The reaction is typically carried out in a solvent such as ethanol, with a base like pyridine (B92270) or sodium acetate (B1210297) added to neutralize the HCl released and facilitate the condensation. orgsyn.orgnih.gov

| Reactant | Product Class | General Structure |

| Primary Amine (R-NH₂) | Imine | |

| Hydrazine (H₂NNH₂) | Hydrazone | |

| Hydroxylamine (NH₂OH) | Oxime |

Reduction to Corresponding Alcohols

The ketone functionality can be selectively reduced to a secondary alcohol, yielding the corresponding allylic alcohol, 1-(4-fluorophenyl)-3-methylbut-2-en-1-ol.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, reducing ketones to alcohols. masterorganicchemistry.comyoutube.com In the context of α,β-unsaturated ketones, NaBH₄ can yield a mixture of products from both 1,2-reduction (attack at the carbonyl carbon) and 1,4-reduction (conjugate addition to the double bond). wikipedia.org To enhance the selectivity for 1,2-reduction and favor the formation of the allylic alcohol, the Luche reduction is often employed. This method uses NaBH₄ in combination with a lanthanide salt, such as cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). wikipedia.orgorganic-chemistry.org The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon.

Modification of the α,β-Unsaturated System

The conjugated carbon-carbon double bond provides another key site for chemical modification, allowing for saturation through reduction or the addition of new functional groups via oxidation reactions.

Hydrogenation and Selective Reductions

Selective reduction of the carbon-carbon double bond (conjugate or 1,4-reduction) while preserving the ketone functionality yields the saturated ketone, 1-(4-fluorophenyl)-3-methylbutan-1-one.

Catalytic Hydrogenation: This can be achieved using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). Careful selection of reaction conditions (pressure, temperature, and solvent) allows for the chemoselective reduction of the alkene without affecting the carbonyl group or the aromatic ring.

Transfer Hydrogenation: An alternative to using pressurized H₂ gas is transfer hydrogenation. This method uses a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst. mdpi.comresearchgate.net Iridium and rhodium-based catalysts are particularly effective for the selective 1,4-reduction of α,β-unsaturated ketones. mdpi.comresearchgate.netorganic-chemistry.org

Epoxidation and Dihydroxylation Reactions

The alkene can be oxidized to introduce oxygen-containing functional groups, namely epoxides and diols.

Epoxidation: The reaction of the C=C double bond with a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (oxirane). masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the syn-addition of an oxygen atom across the double bond. masterorganicchemistry.com The product of this reaction would be 2-methyl-3-(4-fluorobenzoyl)oxirane.

Dihydroxylation: The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. A standard method for achieving syn-dihydroxylation is through the use of osmium tetroxide (OsO₄). masterorganicchemistry.comlibretexts.org Due to the toxicity and expense of OsO₄, it is typically used in catalytic amounts along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. chem-station.com This reaction would yield 1-(4-fluorophenyl)-2,3-dihydroxy-3-methylbutan-1-one.

Functionalization of the Fluorophenyl Ring

The 4-fluorophenyl ring can potentially undergo electrophilic aromatic substitution (SEAr) to introduce additional substituents. However, the reactivity and regioselectivity of this process are influenced by the electronic properties of the existing substituents.

The fluorine atom is a deactivating but ortho, para-directing group, while the acyl group (-COCH=C(CH₃)₂) is strongly deactivating and a meta-director. ncert.nic.inwikipedia.org The combined effect of these two groups makes the aromatic ring significantly electron-deficient and thus less susceptible to electrophilic attack. wikipedia.org

Any substitution reaction would likely require harsh conditions. The directing effects of the two groups are in opposition. The fluorine directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the acyl group directs to the positions meta to it (also positions 3 and 5). Therefore, the positions ortho to the fluorine atom are the most probable sites for substitution. Potential electrophilic aromatic substitution reactions, such as nitration (using a mixture of HNO₃ and H₂SO₄) or halogenation, would be expected to yield the 3-substituted derivative, albeit likely with difficulty.

Halogenation, Nitration, and Sulfonation Reactions

Electrophilic Aromatic Substitution (EAS) on the 4-fluorophenyl ring of this compound is a primary strategy for introducing new functional groups. masterorganicchemistry.com The reactivity and regioselectivity of these reactions are governed by the electronic properties of the existing substituents: the fluorine atom and the acyl group (–C(O)CH=C(CH₃)₂).

The EAS mechanism involves an initial attack of the aromatic π-system on a strong electrophile, leading to a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity, completing the substitution. masterorganicchemistry.comlibretexts.org

The directing effects of the substituents are crucial:

Fluorine (–F): As a halogen, fluorine is an ortho, para-director due to its ability to donate lone-pair electrons and stabilize the carbocation intermediate through resonance. However, due to its high electronegativity, it deactivates the ring towards electrophilic attack via a strong inductive effect. uci.edu

Acyl Group (–COR): The acyl group is a strong deactivating group and a meta-director. uci.edu It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbonyl carbon.

Given these competing effects, electrophilic substitution will occur ortho to the fluorine atom (and meta to the acyl group). The strong deactivating nature of the acyl group generally makes these reactions require harsher conditions than those for benzene (B151609).

Halogenation: The introduction of chlorine or bromine onto the aromatic ring can be achieved using the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. youtube.com The Lewis acid polarizes the halogen-halogen bond, generating a more potent electrophile. youtube.com The expected major product would be 1-(3-bromo-4-fluorophenyl)-3-methylbut-2-en-1-one or its chloro-analogue.

Nitration: Nitration involves the introduction of a nitro group (–NO₂) and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comyoutube.com Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com The reaction with the this compound scaffold would yield 1-(4-fluoro-3-nitrophenyl)-3-methylbut-2-en-1-one.

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (–SO₃H), is typically performed using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. youtube.com SO₃ is a powerful electrophile that is attacked by the aromatic ring. This reaction is notably reversible. youtube.com The product would be 4-(3-methylbut-2-enoyl)-2-fluorobenzenesulfonic acid.

| Reagent/Conditions | Reaction Type | Expected Major Product |

| Br₂, FeBr₃ | Bromination | 1-(3-Bromo-4-fluorophenyl)-3-methylbut-2-en-1-one |

| HNO₃, H₂SO₄ | Nitration | 1-(4-Fluoro-3-nitrophenyl)-3-methylbut-2-en-1-one |

| SO₃, H₂SO₄ | Sulfonation | 4-(3-Methylbut-2-enoyl)-2-fluorobenzenesulfonic acid |

Cross-Coupling Reactions for Aryl-Aryl or Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and aryl-alkyl structures. organic-chemistry.orglibretexts.org To utilize these methods on the this compound scaffold, a precursor with a suitable leaving group (e.g., Br, I, OTf) is typically required, as the C-F bond is generally unreactive under standard cross-coupling conditions. A bromo-derivative, such as 1-(3-bromo-4-fluorophenyl)-3-methylbut-2-en-1-one synthesized via halogenation (see 6.3.1), serves as an ideal substrate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. organic-chemistry.org This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. libretexts.org Coupling of a bromo-derivatized scaffold with various arylboronic acids would yield a range of biaryl analogues. Studies on the coupling of fluorinated arylbromides have demonstrated the efficiency of this methodology. mdpi.com

Reaction Conditions: A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/ethanol/water. mdpi.com

Mizoroki-Heck Reaction: The Heck reaction forms a C-C bond between an organohalide and an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgmdpi.com This reaction is a versatile method for the vinylation or arylation of olefins. mdpi.com The bromo-derivatized scaffold could be coupled with various alkenes to introduce vinyl, allyl, or styrenyl groups. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Reaction Conditions: Common catalysts include Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tolyl)₃. mdpi.com The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, acetonitrile) is crucial for reaction success. mdpi.com

| Coupling Reaction | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl Analogue |

| Mizoroki-Heck | Alkene (R-CH=CH₂) | Aryl-Alkene Analogue |

Manipulations at the Methylbutenyl Group

The methylbutenyl (or prenyl) group offers additional sites for functionalization, specifically at the allylic positions (the two methyl groups).

Allylic Functionalization Reactions

Direct functionalization of the allylic C-H bonds provides a route to introduce new functional groups without disturbing the core structure. rsc.org

Allylic Oxidation: The allylic methyl groups can be oxidized to introduce hydroxyl or carbonyl functionalities. A classic method for this transformation is the Riley oxidation, which uses selenium dioxide (SeO₂). wikipedia.org This reaction can convert an allylic methylene (B1212753) or methyl group into a carbonyl group or, under different conditions, an alcohol. wikipedia.org Treating this compound with SeO₂ could selectively oxidize one of the methyl groups to an aldehyde or a primary alcohol, yielding a more functionalized side chain. Other reagents, such as t-butyl hydroperoxide with a metal catalyst, can also promote allylic oxidation. mdpi.com

Allylic Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator, can be used for the selective halogenation of allylic positions. This would introduce a reactive handle (a bromine or chlorine atom) on one of the methyl groups, allowing for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -OR, -CN, -N₃).

Cyclization Reactions Utilizing the Unsaturated Chain

The α,β-unsaturated ketone moiety is a key structural feature that can participate in various intramolecular cyclization reactions, leading to the formation of new carbocyclic systems.

Acid-Catalyzed Intramolecular Friedel-Crafts Reaction: Chalcone-like structures can undergo intramolecular cyclization under strong acid or superacid conditions. beilstein-journals.org Research on similar 1-aryl-4,4,4-trichlorobut-2-en-1-ones has shown that they cyclize in triflic acid (TfOH) to form indanones. beilstein-journals.orgresearchgate.net By this analogy, treatment of this compound with a strong acid would likely lead to protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack of the activated double bond onto the fluorophenyl ring, forming a five-membered ring to yield a 4-fluoro-3,3-dimethylindan-1-one derivative.